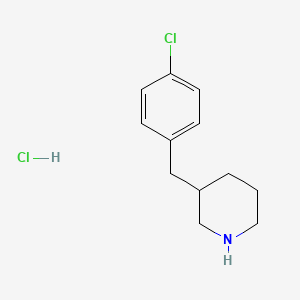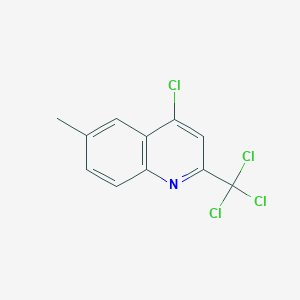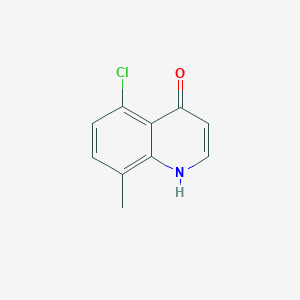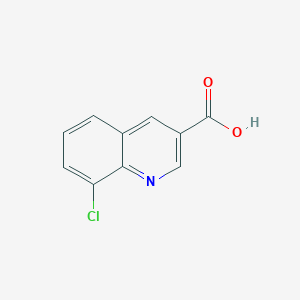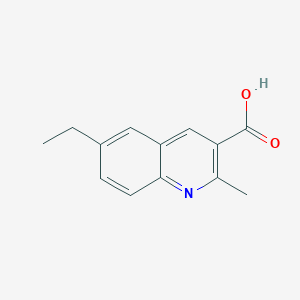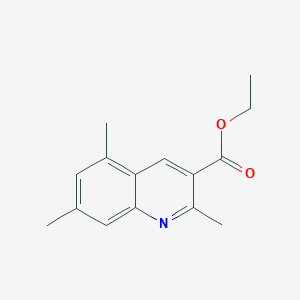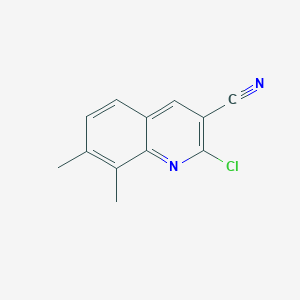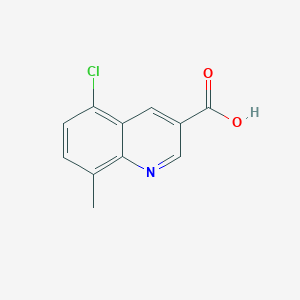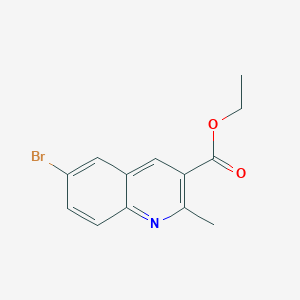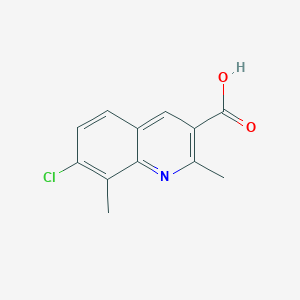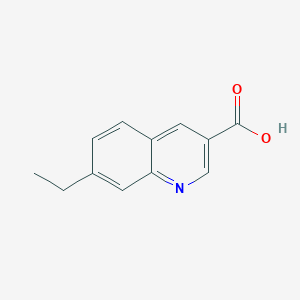![molecular formula C8H9NO2S B1356084 2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid CAS No. 21897-11-0](/img/structure/B1356084.png)
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 . It is stored under nitrogen at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid” is 1S/C8H9NO2S/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) . This indicates the presence of a pyridine ring attached to a sulfanyl group, which is further connected to an acetic acid moiety.Physical And Chemical Properties Analysis
“2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid” is a powder that is stored at a temperature of 4°C under nitrogen .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Interactions
Sulfur Compounds in Solution Chemistry :The study of Nb(V) sulfato species in sulfuric acid solutions provides insights into the nature of sulfur compounds, their reactions with organic bases, alcohols, and acetic acid, shedding light on the potential chemical behavior of related sulfur-containing compounds such as "2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid" in various chemical environments (Land & Sánchez-Caldas, 1967).
Pyrolysis of Polysaccharides and Acetic Acid :Research into the pyrolytic behavior of polysaccharides and the formation of products like acetic acid reveals complex chemical mechanisms that could be relevant for understanding the thermal decomposition or interaction of "2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid" with other organic materials (Ponder & Richards, 2010).
Corrosion Inhibition
- Organic Corrosion Inhibitors in Acidic Solutions :A comprehensive review of organic corrosion inhibitors highlights the significance of heteroatoms (O, S, N, P) and π-electrons in inhibiting metallic dissolution in acidic media. Given the sulfur content in "2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid", this information might be pertinent for its potential application as a corrosion inhibitor (Goyal et al., 2018).
Bio-oils and Biocidal Applications
- Biocidal Applications of Bio-oils from Pyrolysis :This review examines the biocidal potential of bio-oils produced from pyrolysis, particularly focusing on phenolic compounds, fatty acids, and acetic acid. Understanding the components responsible for biocidal properties may offer insights into the potential applications of "2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid" in similar contexts (Mattos et al., 2019).
Acidity and pH Influence
Acidity of Zeolites and Related Catalysts :Studies on the acidity of zeolites and related catalysts using nuclear magnetic resonance techniques can provide valuable information on the acidity levels and pH influence of sulfur-containing compounds like "2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid", especially in catalytic or industrial applications (Pfeifer et al., 1985).
Effect of Organic Solvent Composition on pH :A study exploring the influence of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes can be indirectly relevant for understanding how "2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid" might behave in different solvent systems (Subirats et al., 2007).
Medicinal and Chemosensing Applications
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives :The review highlights the biological activities and chemosensing potential of pyridine derivatives, which may provide a framework for understanding the potential biological or analytical applications of "2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid" given its pyridine component (Abu-Taweel et al., 2022).
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUYJDRVSFQORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

